Oleandomycin phosphate is a phosphate salt of Oleandomycin, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus []. Oleandomycin belongs to the macrolide class of antibiotics, characterized by a large lactone ring structure []. It exhibits activity against various Gram-positive bacteria and some Gram-negative bacteria []. In scientific research, Oleandomycin phosphate serves as a valuable tool for studying microbial resistance mechanisms, investigating the effects of antibiotics on various biological systems, and developing analytical methods for antibiotic detection and quantification [, , ].
Oleandomycin phosphate (CAS 7060-74-4) is a macrolide antibiotic with the molecular formula C₃₅H₆₄NO₁₆P and a molecular weight of 785.85 g/mol. It consists of a 14-membered macrolactone ring esterified with two deoxy sugars: desosamine (a dimethylamino sugar) at C5 and L-oleandrose (a neutral sugar) at C3. The phosphate group is ionically bound to the dimethylamino moiety of desosamine, enhancing the compound's water solubility and crystallinity compared to its non-phosphorylated counterpart [1] [5] [9]. This modification stabilizes the molecule against enzymatic degradation and acid-catalyzed dehydration, critical for its handling in research settings [1] [4].
The phosphate salt form significantly alters Oleandomycin’s physicochemical behavior. It exhibits pH-dependent solubility: highly soluble in aqueous buffers (pH >7) but poorly soluble in nonpolar organic solvents like petroleum ether. Conversely, it dissolves readily in polar solvents such as methanol, ethanol, and chloroform [6] [9]. This property facilitates its use in in vitro assays requiring controlled solubility profiles [1].
Table 1: Key Molecular Identifiers of Oleandomycin Phosphate
Property | Value |
---|---|
CAS Number | 7060-74-4 |
Molecular Formula | C₃₅H₆₄NO₁₆P |
Molecular Weight | 785.85 g/mol |
IUPAC Name | (3R,5R,6S,7R,8R,11R,12S,13R,14S,15S)-14-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-6-hydroxy-12-{[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-5,7,8,11,13,15-hexamethyl-1,9-dioxaspiro[2.13]hexadecane-4,10-dione; phosphoric acid |
SMILES Notation | CO[C@H]1CC@HOC@@H[C@@H]1O.OP(O)(O)=O |
Table 2: Solubility Profile of Oleandomycin Phosphate
Solvent | Solubility |
---|---|
Water | High (pH-dependent) |
Methanol/Ethanol | High |
Chloroform | High |
Acetone | Moderate |
Petroleum Ether | Low |
Oleandomycin phosphate contains 18 chiral centers, rendering stereochemistry pivotal to its biological activity. Its absolute configuration was first resolved in 1965 using X-ray crystallography and chemical degradation, confirming that the macrolactone ring adopts a folded conformation stabilized by intramolecular hydrogen bonds [8]. Key stereochemical features include:
The molecule’s stereochemical complexity arises from its biosynthetic pathway. The aglycone (oleandolide) is synthesized via polyketide synthase (PKS) using propionyl-CoA and methylmalonyl-CoA extender units, introducing methyl branches at chiral centers (C2, C4, C6, C8, C10, C12, C14). Sugars are appended by glycosyltransferases, with L-oleandrose derived from TDP-glucose and desosamine from NDP-glucose [2] [6]. Enzymatic epoxidation at C8–C9 by cytochrome P450 OleP finalizes the epoxy group’s R configuration [10].
Oleandomycin lacks geometric isomers due to the absence of double bonds in its macrolactone core. However, its 5,9-hemiketal derivative (formed under acidic conditions) exhibits distinct stereochemistry at C9, abolishing antibiotic activity [1] [4].
X-ray crystallography of Oleandomycin derivatives bound to ribosomal subunits has elucidated its mechanism of action. A landmark study resolved triacetyloleandomycin (a semisynthetic analog) in complex with the Haloarcula marismortui 50S ribosomal subunit (PDB: 3I56). Key findings include [7]:
The phosphate group does not directly participate in ribosomal binding but enhances crystallinity by forming salt bridges with solvent cations. In solution, NMR studies reveal that Oleandomycin populates three dominant conformers: two with the macrolactone ring in folded forms (differing in oleandrose orientation) and one extended conformer. The bioactive conformer matches the ribosomal-bound structure, emphasizing the role of pre-organization in target engagement [1] [7].
Table 3: Key Interactions in the Oleandomycin-Ribosome Complex
Oleandomycin Group | Ribosomal Residue | Interaction Type |
---|---|---|
C5 Desosamine | A2058 (23S rRNA) | H-bond (N1–N(CH₃)₂) |
C9 Epoxy group | A2059 | Hydrophobic |
C11/C12 Hydroxyls | U2610/G2611 | H-bond network |
Macrolactone ring | A2062 | Van der Waals |
Oleandomycin shares a 14-membered macrolactone core with erythromycin but differs in three key structural elements:
Table 4: Structural Comparison of Oleandomycin with Key Macrolides
Feature | Oleandomycin | Erythromycin | Josamycin (16-membered) |
---|---|---|---|
Ring Size | 14-membered | 14-membered | 16-membered |
C3 Sugar | L-Oleandrose | L-Cladinose | Mycaminose |
C5 Sugar | Desosamine | Desosamine | Mycarose |
C8–C9 Modification | Epoxy group | Methyl, keto group | Ethylidene side chain |
Ribosomal Binding Site | NPET⁺ | NPET | NPET & PTCᵇ |
Acid Stability | Moderate | Low | High |
⁺NPET: Nascent Peptide Exit Tunnel; ᵇPTC: Peptidyl Transferase Center
Structurally, Oleandomycin’s epoxy group enables additional hydrophobic contacts with 23S rRNA compared to erythromycin, explaining its marginally higher affinity for bacterial ribosomes (Kd ~5.5 nM vs. 10.8 nM) [6]. Conversely, 16-membered macrolides like josamycin extend deeper into the peptidyl transferase center (PTC), inhibiting peptide bond formation directly—a mechanism distinct from Oleandomycin’s tunnel-blocking action [6] [7]. Ketolides (e.g., telithromycin), which lack a C3 sugar, exhibit enhanced activity against resistant strains by leveraging extended interactions with domain II of 23S rRNA [3] [10].
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